REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([C:6](O)=[O:7])[C:3](O)=[O:4].S(Cl)([Cl:12])=O.[ClH:14].S(=O)=O>>[CH3:1][C:2]([CH3:9])([C:6]([Cl:12])=[O:7])[C:3]([Cl:14])=[O:4]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
one-necked flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
CUSTOM
|
Details
|
with drying tube
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
CUSTOM
|
Details
|
The unreacted thionyl chloride is removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized twice from cyclohexane
|
Type
|
CUSTOM
|
Details
|
to yield a white solid, M.P. 186°-187° C.
|
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)Cl)(C(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |